molecular formula C22H21NO6 B2567453 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate CAS No. 548764-97-2

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2567453
CAS No.: 548764-97-2
M. Wt: 395.411
InChI Key: HFCDDDFRSPUKTB-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a morpholine carboxylate group

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromen-2-one core, followed by the introduction of the methoxyphenyl and methyl groups. The final step involves the addition of the morpholine carboxylate group under specific reaction conditions. Industrial production methods may vary, but they generally involve optimizing these steps to achieve high yield and purity.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate can be compared with other similar compounds, such as:

    Chromen-2-ones: These compounds share the chromen-2-one core structure but differ in their substituents.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group but different core structures.

    Morpholine carboxylates: Compounds with a morpholine carboxylate group but different core structures. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-14-18-8-7-17(28-22(25)23-9-11-27-12-10-23)13-19(18)29-21(24)20(14)15-3-5-16(26-2)6-4-15/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCDDDFRSPUKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound (120 mg, 61% yield, crystals) was prepared from 7-hydroxy-3-(4-methoxy-phenyl)-4-methyl-chromen-2-one (141 mg, 0.50 mmol) and 1-methyl-3-(morpholine-4-carbonyl)-3H-imidazol-1-ium iodide (165 mg, 0.51 mmol).
Quantity
141 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Yield
61%

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